REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:25])([CH3:24])[C:3](=[O:23])[CH2:4][N:5]1[CH2:10][CH2:9][CH:8]([CH2:11][NH:12]C(=O)OCC2C=CC=CC=2)[CH2:7][CH2:6]1.C(O)(=O)C>[Pd].C(O)C>[NH2:12][CH2:11][CH:8]1[CH2:7][CH2:6][N:5]([CH2:4][C:3](=[O:23])[C:2]([CH3:24])([CH3:1])[CH3:25])[CH2:10][CH2:9]1
|
Name
|
benzyl [1-(3,3-dimethyl-2-oxobutyl)piperidin-4-yl]methylcarbamate
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
CC(C(CN1CCC(CC1)CNC(OCC1=CC=CC=C1)=O)=O)(C)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 23 h under hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Palladium on carbon was removed by filtration through a pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with aqueous ammonia
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (5×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After dried over magnesium sulfate, removal of solvent
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1CCN(CC1)CC(C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |